2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid
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Description
The compound “2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (morpholine ring). The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine, carbonyl, and carboxylic acid functional groups. These groups are often involved in various chemical reactions. For example, the amine group might undergo reactions with acids, while the carbonyl group could be involved in nucleophilic addition reactions .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-20(23-18-7-6-16-4-1-2-5-17(16)14-18)15-19(21(26)27)22-8-3-9-24-10-12-28-13-11-24/h1-2,4-7,14,19,22H,3,8-13,15H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKPIDYDZJHBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
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